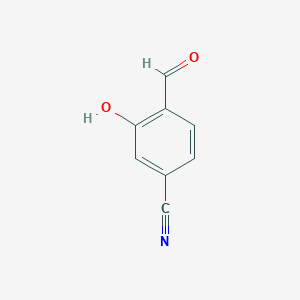

4-Formyl-3-hydroxybenzonitrile

Description

BenchChem offers high-quality 4-Formyl-3-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-formyl-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZETWSGVBUVPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510521 | |

| Record name | 4-Formyl-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84102-89-6 | |

| Record name | 4-Formyl-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3-hydroxybenzonitrile, a significant chemical intermediate in pharmaceutical synthesis. With the CAS Number 84102-89-6, this compound, also known as 4-Cyano-2-hydroxybenzaldehyde, is notably recognized as an impurity of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2][3] This document collates essential information on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its primary application in the context of pharmaceutical research and development. All quantitative data is presented in clearly structured tables, and a logical workflow for its synthesis is visualized.

Chemical and Physical Properties

4-Formyl-3-hydroxybenzonitrile is a solid, off-white to yellow and light brown colored compound.[4] It is characterized by the presence of formyl, hydroxyl, and nitrile functional groups attached to a benzene ring. These functional groups impart a specific reactivity to the molecule, making it a subject of interest in organic synthesis.

Table 1: Physicochemical Properties of 4-Formyl-3-hydroxybenzonitrile

| Property | Value | Source(s) |

| IUPAC Name | 4-formyl-3-hydroxybenzonitrile | [5][6] |

| Synonyms | 4-Cyano-2-hydroxybenzaldehyde, Finerenone Impurity 1 | [1][7] |

| CAS Number | 84102-89-6 | [8] |

| Molecular Formula | C₈H₅NO₂ | [8] |

| Molecular Weight | 147.13 g/mol | [3][8] |

| Appearance | Solid | [6] |

| Boiling Point (Predicted) | 288.7 ± 30.0 °C at 760 mmHg | |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |

| Flash Point (Predicted) | 128.4 ± 24.6 °C | |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 4-Formyl-3-hydroxybenzonitrile

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (multiplets), aldehyde proton (singlet, downfield shift), hydroxyl proton (broad singlet). |

| ¹³C NMR | Aromatic carbons, nitrile carbon, and a significantly downfield-shifted aldehyde carbonyl carbon. |

| IR Spectroscopy | Characteristic peaks for O-H (hydroxyl), C≡N (nitrile), C=O (aldehyde), and C-H (aromatic) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (147.13 g/mol ) and characteristic fragmentation patterns. |

Synthesis of 4-Formyl-3-hydroxybenzonitrile

A potential synthetic route to 4-Formyl-3-hydroxybenzonitrile involves the ortho-formylation of a substituted phenol. The following is a generalized experimental protocol based on established methods for the formylation of phenols.[9][10]

Experimental Protocol: Ortho-Formylation of 3-Hydroxybenzonitrile

This procedure describes a plausible synthesis of 4-Formyl-3-hydroxybenzonitrile from 3-hydroxybenzonitrile.

Materials:

-

3-Hydroxybenzonitrile

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon) is charged with anhydrous magnesium chloride and paraformaldehyde.

-

Solvent and Reagent Addition: Anhydrous THF is added, followed by the dropwise addition of triethylamine. The mixture is stirred for a short period.

-

Addition of Starting Material: 3-Hydroxybenzonitrile, dissolved in anhydrous THF, is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. Diethyl ether is added, and the organic phase is washed successively with 1 N HCl and water.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as hexane, to afford pure 4-Formyl-3-hydroxybenzonitrile.

Diagram 1: Synthetic Workflow for 4-Formyl-3-hydroxybenzonitrile

Caption: A generalized workflow for the synthesis of 4-Formyl-3-hydroxybenzonitrile.

Applications in Drug Development

The primary documented relevance of 4-Formyl-3-hydroxybenzonitrile in drug development is its classification as an impurity of Finerenone.[1][2][3] Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[11][12] As a known impurity, 4-Formyl-3-hydroxybenzonitrile serves as a critical reference standard in the quality control and analytical method development for Finerenone.[2] Its presence and quantity in the final drug product must be carefully monitored to ensure the safety and efficacy of the medication.

Biological Activity

Currently, there is a lack of publicly available information regarding the specific biological activity or the direct involvement of 4-Formyl-3-hydroxybenzonitrile in any signaling pathways. Its primary role in the scientific literature is as a chemical intermediate and a pharmaceutical impurity. Further research would be necessary to elucidate any potential biological effects of this molecule.

Safety Information

4-Formyl-3-hydroxybenzonitrile is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6]

Table 3: GHS Hazard Statements for 4-Formyl-3-hydroxybenzonitrile

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Formyl-3-hydroxybenzonitrile is a valuable chemical intermediate with a notable, albeit indirect, role in the pharmaceutical industry as a known impurity of Finerenone. While detailed experimental data on its properties and biological activity are scarce in the public domain, its structural features and synthetic accessibility make it a compound of interest for further investigation. This guide provides a consolidated resource for researchers and professionals working with this molecule, summarizing the currently available information and outlining a practical synthetic approach.

References

- 1. Finerenone Impurities | SynZeal [synzeal.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Cyanobenzaldehyde(105-07-7) IR Spectrum [chemicalbook.com]

- 5. 4-Formyl-3-hydroxybenzonitrile | C8H5NO2 | CID 12813648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Formyl-3-hydroxybenzonitrile | 84102-89-6 [sigmaaldrich.com]

- 7. 4-Cyano-2-hydroxybenzaldehyde [aromalake.com]

- 8. chemscene.com [chemscene.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Finerenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 12. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

A Technical Guide to 4-Formyl-3-hydroxybenzonitrile: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3-hydroxybenzonitrile is a multifunctional aromatic organic compound of significant interest in medicinal chemistry and organic synthesis. Characterized by a benzene ring substituted with a nitrile (-C≡N), a formyl (-CHO), and a hydroxyl (-OH) group, its structure offers a versatile platform for the synthesis of more complex molecules. The strategic positioning of these functional groups imparts a unique reactivity profile, making it a valuable building block and intermediate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, proposed synthesis, reactivity, and analytical characteristics, compiled from scientific sources for professionals in research and drug development.

Chemical Structure and Properties

The core structure of 4-Formyl-3-hydroxybenzonitrile consists of a benzonitrile scaffold with a formyl group at position 4 and a hydroxyl group at position 3. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (nitrile, formyl oxygen) groups, along with the reactive aldehyde, makes it a key intermediate in the synthesis of heterocyclic compounds and other targeted therapeutic agents.

Chemical and Physical Data

Quantitative data regarding the compound's identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| IUPAC Name | 4-formyl-3-hydroxybenzonitrile | [1] |

| CAS Number | 84102-89-6 | [1][2][3][4] |

| Molecular Formula | C₈H₅NO₂ | [1][2][3][4] |

| Molecular Weight | 147.13 g/mol | [1][2][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)O)C=O | [1] |

| Synonyms | Benzonitrile, 4-formyl-3-hydroxy- | [2][3] |

Table 2: Physicochemical and Computational Data

| Property | Value | Reference |

| Melting Point | 122-123 °C | [4] |

| Topological Polar Surface Area (TPSA) | 61.09 Ų | [3] |

| LogP (calculated) | 1.07638 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Manufacturing

While 4-Formyl-3-hydroxybenzonitrile is a valuable research chemical, detailed protocols for its direct synthesis are not extensively published. However, a logical and industrially relevant pathway involves the synthesis of its methoxy-protected precursor, 4-Formyl-3-methoxybenzonitrile, followed by a demethylation step. The methoxy precursor is a known key starting material for the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[5]

The overall proposed workflow involves two main stages: the synthesis of the intermediate 4-Formyl-3-methoxybenzonitrile and its subsequent hydrolysis to the target compound.

References

- 1. 4-Formyl-3-hydroxybenzonitrile | C8H5NO2 | CID 12813648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. exchemistry.com [exchemistry.com]

- 5. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile (CAS: 84102-89-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formyl-3-hydroxybenzonitrile, a key aromatic intermediate. The document details its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Core Data Presentation

A summary of the key physicochemical properties of 4-Formyl-3-hydroxybenzonitrile is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 84102-89-6 | [1] |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| IUPAC Name | 4-formyl-3-hydroxybenzonitrile | [1] |

| Synonyms | 4-Cyano-2-hydroxybenzaldehyde, 5-Cyano-2-formylphenol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not explicitly stated | |

| Boiling Point | Not explicitly stated | |

| Solubility | Not explicitly stated |

Synthesis and Experimental Protocols

The synthesis of 4-Formyl-3-hydroxybenzonitrile is typically achieved through the demethylation of its precursor, 4-formyl-3-methoxybenzonitrile. A detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Synthesis of 4-Formyl-3-hydroxybenzonitrile

This protocol is adapted from the synthesis of the related compound, 3-formyl-4-hydroxybenzonitrile, and is a standard method for demethylation of aromatic methoxy compounds.[2]

Materials:

-

4-Formyl-3-methoxybenzonitrile

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous acidic potassium sulfate solution

-

Water

-

Saturated sodium chloride solution

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of 4-formyl-3-methoxybenzonitrile in N,N-dimethylformamide (DMF), add an equimolar amount of lithium chloride.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation.

-

Dissolve the residue in an aqueous acidic potassium sulfate solution and extract with ethyl acetate.

-

Wash the organic phase sequentially with water and a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-formyl-3-hydroxybenzonitrile.

Predicted Spectroscopic Data

-

¹³C NMR: Aromatic carbons are expected to appear in the range of 110-160 ppm. The nitrile carbon will likely be in the 115-125 ppm region, the aldehyde carbonyl carbon around 190 ppm, and the carbon attached to the hydroxyl group in the 150-160 ppm range.[3]

-

IR Spectroscopy: Characteristic absorption bands are expected for the hydroxyl group (broad, ~3300 cm⁻¹), the nitrile group (~2220-2240 cm⁻¹), the aldehyde carbonyl group (~1690-1715 cm⁻¹), and aromatic C-H and C=C bonds.[4][5]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147. Common fragmentation patterns would likely involve the loss of CO (from the aldehyde) and HCN (from the nitrile).

Potential Biological Activities and Mechanisms of Action

Direct studies on the biological activity of 4-Formyl-3-hydroxybenzonitrile are limited. However, its structural motifs—a benzonitrile, an aromatic aldehyde, and a phenolic hydroxyl group—are present in numerous compounds with well-documented biological activities. Therefore, it is plausible that this compound may exhibit similar properties.

Potential Antimicrobial Activity

Substituted aromatic aldehydes and benzonitriles have been reported to possess antimicrobial properties.[6][7][8][9][10]

-

Mechanism of Action: The aldehyde group can react with and inactivate essential microbial enzymes and proteins. The phenolic hydroxyl group can disrupt microbial cell membranes, leading to leakage of cellular contents and cell death.[10][11] Benzonitrile derivatives have been shown to inhibit enzymes crucial for bacterial cell wall synthesis.[7]

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[12][13][14][15][16]

-

Mechanism of Action: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions and reducing oxidative stress. This activity is a hallmark of many phenolic compounds and is a key mechanism in preventing cellular damage.[12][13][14][15][16]

Potential Enzyme Inhibition

Benzonitrile derivatives have been investigated as inhibitors of various enzymes.[7][17][18][19]

-

Mechanism of Action: The nitrile group can act as a bioisostere for other functional groups and can participate in interactions with the active site of enzymes. The overall electronic properties of the substituted benzene ring can influence binding affinity and inhibitory potency. For example, some benzonitrile-containing compounds are known to inhibit xanthine oxidase and carbonic anhydrase.[17][18]

Relationship to Finerenone

4-Formyl-3-hydroxybenzonitrile is a known impurity and a potential metabolite of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.[20][21] Finerenone is used to treat chronic kidney disease associated with type 2 diabetes.[22][23][24][25]

-

Finerenone's Mechanism of Action: Finerenone selectively blocks the mineralocorticoid receptor, which, when overactivated by aldosterone, contributes to inflammation and fibrosis in the kidneys and heart. By antagonizing this receptor, finerenone reduces the expression of pro-inflammatory and pro-fibrotic genes.[22][23][24][25][26] While 4-Formyl-3-hydroxybenzonitrile is structurally simpler, its potential to interact with biological targets warrants further investigation, especially in the context of Finerenone's overall pharmacological profile.

Conclusion

4-Formyl-3-hydroxybenzonitrile is a versatile chemical intermediate with potential for further exploration in drug discovery and development. While its own biological activities are not yet fully characterized, its structural relationship to known bioactive compounds, including antimicrobials, antioxidants, and enzyme inhibitors, suggests that it may possess a range of interesting pharmacological properties. The experimental protocols and predictive data provided in this guide offer a solid foundation for researchers to undertake further investigation into this promising molecule.

References

- 1. 4-Formyl-3-hydroxybenzonitrile | C8H5NO2 | CID 12813648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Formyl-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 15. jscholaronline.org [jscholaronline.org]

- 16. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. veeprho.com [veeprho.com]

- 21. Research Progress and Quality Control Methods of Finerenone Drug Impurities - Oreate AI Blog [oreateai.com]

- 22. researchgate.net [researchgate.net]

- 23. nbinno.com [nbinno.com]

- 24. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kerendiahcp.com [kerendiahcp.com]

- 26. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile

IUPAC Name: 4-Formyl-3-hydroxybenzonitrile[1]

Synonyms: 4-Cyano-2-hydroxybenzaldehyde, 5-Cyano-2-formylphenol[1]

CAS Number: 84102-89-6[1]

Molecular Formula: C₈H₅NO₂

Molecular Weight: 147.13 g/mol

This document provides a comprehensive overview of 4-formyl-3-hydroxybenzonitrile, a key intermediate in organic synthesis. It details its chemical properties, synthesis protocols, and its role in various signaling pathways, making it a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| Melting Point | 147 °C | [2] |

| Boiling Point | 241.4±25.0 °C (Predicted) | [2] |

| Density | 1.32±0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 99.766 °C | [2] |

| Vapor Pressure | 0.023mmHg at 25°C | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-formyl-3-hydroxybenzonitrile can be achieved through the oxidation of a phenol followed by a cyanation reaction. A general experimental protocol is outlined below:

Protocol: Synthesis of 4-Formyl-3-hydroxybenzonitrile

-

Oxidation of Phenol: A suitable phenolic precursor is oxidized to introduce the formyl group. The specific oxidizing agent and reaction conditions (temperature, solvent, reaction time) are critical and depend on the starting material.

-

Cyanation Reaction: The resulting product from the oxidation step is then reacted with a cyanide source, such as sodium cyanide, to introduce the nitrile group onto the benzene ring.

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure 4-formyl-3-hydroxybenzonitrile.

Note: This is a generalized protocol. For detailed experimental procedures, including specific reagents, stoichiometry, and safety precautions, please refer to relevant synthetic organic chemistry literature.

Logical Relationship in Synthesis

The synthesis of 4-formyl-3-hydroxybenzonitrile follows a logical progression from a simpler phenolic starting material. This workflow can be visualized as follows:

Potential Applications in Drug Discovery

While specific signaling pathway involvement for 4-formyl-3-hydroxybenzonitrile is not extensively detailed in publicly available literature, its structural motifs—a hydroxylated benzonitrile with a formyl group—are present in various biologically active molecules. These functional groups can participate in hydrogen bonding, and covalent interactions, making this compound and its derivatives interesting candidates for screening in drug discovery programs targeting enzymes and receptors.

The general approach for identifying the biological targets of a compound like 4-formyl-3-hydroxybenzonitrile would involve a series of screening assays.

References

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formyl-3-hydroxybenzonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical synonyms, physical and spectral properties, a representative synthesis protocol, and its emerging role as an inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway.

Chemical Synonyms and Identification

4-Formyl-3-hydroxybenzonitrile is known by several alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Formyl-3-hydroxybenzonitrile | 84102-89-6 | C₈H₅NO₂ | 147.13 |

| 4-Cyano-2-hydroxybenzaldehyde | 84102-89-6 | C₈H₅NO₂ | 147.13 |

| Benzonitrile, 4-formyl-3-hydroxy- | 84102-89-6 | C₈H₅NO₂ | 147.13 |

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of 4-Formyl-3-hydroxybenzonitrile. Please note that while some data is experimentally confirmed, other values are predicted based on computational models.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | 122-123 °C | Experimental (for isomer) |

| Boiling Point | 288.7 ± 30.0 °C at 760 mmHg | Predicted[1] |

| Density | 1.3 ± 0.1 g/cm³ | Predicted[1] |

| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane; slightly soluble in water.[2] | General |

| pKa | 6.05 ± 0.18 | Predicted |

| LogP | 2.05 | Predicted[1] |

| Spectroscopic Data (for 4-Cyanobenzaldehyde) | Key Peaks/Signals |

| ¹H NMR (CDCl₃, 90 MHz) | δ 10.12 (s, 1H, CHO), 8.02 (d, J=8.1 Hz, 2H, Ar-H), 7.87 (d, J=8.1 Hz, 2H, Ar-H)[3] |

| ¹³C NMR (CDCl₃) | δ 191.5 (CHO), 138.8 (C-CN), 132.8 (Ar-CH), 129.8 (Ar-CH), 117.9 (CN), 116.6 (Ar-C)[4][5] |

| IR (KBr disc) | ν 2230 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O, aldehyde) |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Formyl-3-hydroxybenzonitrile is not widely published, a representative method can be adapted from the synthesis of its isomers, such as 3-formyl-4-hydroxybenzonitrile. A common approach involves the formylation of a substituted phenol. The following is a generalized experimental workflow.

Representative Synthesis Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as phenols.[5]

Caption: A representative workflow for the synthesis of 4-Formyl-3-hydroxybenzonitrile via the Vilsmeier-Haack reaction.

Detailed Methodology (Adapted from similar syntheses):

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation: Dissolve 3-hydroxybenzonitrile in DMF and add it to the prepared Vilsmeier reagent at 0°C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Formyl-3-hydroxybenzonitrile.

Role in Drug Discovery: Inhibition of the TAK1 Signaling Pathway

Recent research has highlighted the potential of small molecules containing the cyanobenzaldehyde scaffold as inhibitors of key signaling pathways implicated in disease. One such pathway is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling cascade. TAK1 is a crucial mediator of inflammatory and stress responses and plays a significant role in the progression of cancer and inflammatory diseases.

The TAK1 Signaling Pathway

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[6] It is activated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stress. Once activated, TAK1 phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and MAP kinases (MAPKs) such as p38 and JNK. This leads to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, cell survival, and proliferation.

Caption: The TAK1 signaling pathway, a potential target for 4-Formyl-3-hydroxybenzonitrile.

The inhibition of TAK1 is a promising therapeutic strategy for various diseases. By blocking the activity of TAK1, compounds like 4-Formyl-3-hydroxybenzonitrile can potentially prevent the downstream activation of pro-inflammatory and pro-survival pathways. This makes it a valuable lead compound for the development of novel anti-cancer and anti-inflammatory drugs.

Conclusion

4-Formyl-3-hydroxybenzonitrile is a chemical intermediate with significant potential for researchers and professionals in drug development. Its versatile structure allows for further chemical modifications, and its emerging role as a potential inhibitor of the TAK1 signaling pathway positions it as a valuable tool in the discovery of new therapeutics for cancer and inflammatory conditions. This guide provides a foundational understanding of its properties and applications, encouraging further investigation into its full potential.

References

- 1. 4-Cyano-2-hydroxybenzaldehyde | CAS#:84102-89-6 | Chemsrc [chemsrc.com]

- 2. EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents [patents.google.com]

- 3. 4-Cyanobenzaldehyde(105-07-7) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Cyanobenzaldehyde(105-07-7) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 5-Cyanosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-Cyanosalicylaldehyde (also known as 3-Formyl-4-hydroxybenzonitrile or 2-hydroxy-5-cyanobenzaldehyde), a versatile aromatic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document summarizes its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and potential applications.

Core Properties and Data

5-Cyanosalicylaldehyde is a substituted salicylaldehyde characterized by the presence of a nitrile (-C≡N) group at the 5-position of the benzene ring. This electron-withdrawing group, in conjunction with the hydroxyl and aldehyde functionalities, imparts unique chemical characteristics to the molecule.

Physicochemical Properties

Quantitative data for 5-Cyanosalicylaldehyde (CAS No: 74901-29-4) is summarized in the table below. It is important to note that while the melting point is an experimentally determined value, other parameters are currently based on predictive models.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | [2][3] |

| Molecular Weight | 147.13 g/mol | [2][3] |

| CAS Number | 74901-29-4 | [2][3] |

| Melting Point | 147 °C | [1] |

| Boiling Point (Predicted) | 241.4 ± 25.0 °C | [1] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 6.05 ± 0.18 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

Experimental Protocols

Synthesis of 5-Cyanosalicylaldehyde

A common synthetic route to 5-Cyanosalicylaldehyde involves the demethylation of 5-cyano-2-methoxybenzaldehyde. The following protocol is a representative method for its preparation.[2][4]

Materials:

-

5-cyano-2-methoxybenzaldehyde

-

Lithium chloride (LiCl)

-

N,N-dimethylformamide (DMF)

-

Aqueous acidic potassium sulfate solution

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution

Procedure:

-

To a solution of 5-cyano-2-methoxybenzaldehyde (31.08 g) in N,N-dimethylformamide (500 mL), add lithium chloride (24.52 g).[2][4]

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling, remove the solvent by rotary evaporation.

-

Dissolve the residue in an aqueous acidic potassium sulfate solution.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the organic phase sequentially with water and a saturated sodium chloride solution.[2][4]

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization to obtain 2-hydroxy-5-cyanobenzaldehyde.[4]

This procedure has been reported to yield approximately 24.5 g of the target product, which corresponds to an 86% yield.[2][4]

Reactivity and Potential Applications

The chemical structure of 5-Cyanosalicylaldehyde, featuring aldehyde, hydroxyl, and cyano groups, makes it a valuable intermediate in organic synthesis.

Reactivity:

-

Aldehyde Group: The aldehyde functionality is a reactive site for nucleophilic addition and condensation reactions. It can readily react with amines to form Schiff bases, which are widely studied in medicinal chemistry for their diverse biological activities.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo etherification and esterification reactions. Its acidity is influenced by the electron-withdrawing cyano group.

-

Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functionalized derivatives.

Applications:

While specific applications of 5-Cyanosalicylaldehyde are still emerging, its structural motifs are found in compounds with interesting biological and material properties.

-

Drug Discovery: Salicylaldehyde-based compounds have been investigated as covalent inhibitors of enzymes. For instance, salicylaldehyde derivatives have been designed to target specific lysine residues in proteins, such as the RNA demethylase ALKBH5, which is implicated in cancer.[5] The unique electronic properties of 5-Cyanosalicylaldehyde make it an attractive scaffold for the design of novel therapeutic agents.

-

Fluorescent Probes: The salicylaldehyde core is a common component in the design of fluorescent probes for the detection of metal ions and other analytes. Schiff bases derived from substituted salicylaldehydes can exhibit "turn-on" fluorescence upon binding to specific ions.[6] The cyano group in 5-Cyanosalicylaldehyde could potentially modulate the photophysical properties of such probes.

-

Materials Science: Aromatic compounds with cyano groups are of interest in materials science for their potential applications in organic electronics and nonlinear optics.

Signaling Pathways and Logical Relationships

The specific role of 5-Cyanosalicylaldehyde in modulating signaling pathways is an active area of research. However, the broader class of salicylaldehyde derivatives and related phenolic compounds are known to interact with various cellular signaling cascades. For example, plant-derived natural products with phenolic structures can modulate pathways involved in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[7][8]

The synthesis of 5-Cyanosalicylaldehyde can be represented by the following workflow:

A potential application of 5-Cyanosalicylaldehyde in drug discovery involves its use as a scaffold for developing enzyme inhibitors. The logical relationship for this process is outlined below:

References

- 1. chembk.com [chembk.com]

- 2. 3-Formyl-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Formyl-4-hydroxybenzonitrile | C8H5NO2 | CID 11789350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Formyl-4-hydroxybenzonitrile | 74901-29-4 [chemicalbook.com]

- 5. Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3-hydroxybenzonitrile, also known as 4-cyano-2-hydroxybenzaldehyde, is an aromatic organic compound with the chemical formula C₈H₅NO₂. Its structure, featuring a benzonitrile core substituted with both a formyl and a hydroxyl group, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of these reactive functional groups provides a scaffold for the synthesis of more complex molecules and potential pharmacophores. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for 4-Formyl-3-hydroxybenzonitrile, tailored for professionals in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Formyl-3-hydroxybenzonitrile is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

Table 1: Physical and Chemical Properties of 4-Formyl-3-hydroxybenzonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | PubChem[1] |

| Molecular Weight | 147.13 g/mol | PubChem[1] |

| CAS Number | 84102-89-6 | PubChem[1] |

| IUPAC Name | 4-formyl-3-hydroxybenzonitrile | PubChem[1] |

| Synonyms | 4-Cyano-2-hydroxybenzaldehyde, 5-Cyano-2-formylphenol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Data not available | --- |

| SMILES | C1=CC(=C(C=C1C#N)O)C=O | PubChem[1] |

| InChI | InChI=1S/C8H5NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H | PubChem[1] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The aldehydic proton would appear as a singlet in the downfield region (around 9-10 ppm). The aromatic protons would exhibit complex splitting patterns in the aromatic region (7-8 ppm), with their chemical shifts and coupling constants being influenced by the positions of the electron-withdrawing cyano and formyl groups and the electron-donating hydroxyl group. The hydroxyl proton signal's position would be variable and dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons, including the carbon attached to the hydroxyl group (at a lower field compared to the others).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-Formyl-3-hydroxybenzonitrile would show characteristic absorption bands for its functional groups:

-

A strong, sharp peak around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

-

A strong peak in the region of 1680-1700 cm⁻¹ due to the C=O stretching of the aromatic aldehyde.

-

A broad band in the region of 3200-3600 cm⁻¹ indicating the O-H stretching of the hydroxyl group.

-

C-H stretching and bending vibrations for the aromatic ring would also be present.

2.3. Mass Spectrometry (MS)

In mass spectrometry, 4-Formyl-3-hydroxybenzonitrile would be expected to show a molecular ion peak [M]⁺ at m/z 147. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) and potentially the hydrocyanic acid (HCN, 27 Da).

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-Formyl-3-hydroxybenzonitrile is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach for the synthesis of related hydroxybenzaldehydes involves the formylation of a corresponding phenol.

3.1. Proposed Synthesis Workflow

A potential synthetic pathway for 4-Formyl-3-hydroxybenzonitrile could start from 3-hydroxybenzonitrile. Formylation of the aromatic ring can be achieved through various methods, such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction.

Caption: Proposed general synthesis workflow for 4-Formyl-3-hydroxybenzonitrile.

3.2. Experimental Protocol: A General Approach to Formylation (Reimer-Tiemann Reaction)

This is a generalized protocol and would require optimization for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzonitrile in a suitable solvent (e.g., ethanol).

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide, to the flask and stir the mixture.

-

Formylating Agent: Slowly add chloroform to the reaction mixture while maintaining a specific temperature (this reaction is typically exothermic).

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

-

Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid). The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

3.3. Purification: Recrystallization Protocol

-

Solvent Selection: Choose a solvent in which 4-Formyl-3-hydroxybenzonitrile is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods

For the analysis and quality control of 4-Formyl-3-hydroxybenzonitrile, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

4.1. HPLC Method Workflow

Caption: General workflow for the HPLC analysis of 4-Formyl-3-hydroxybenzonitrile.

4.2. General HPLC Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and the signaling pathways directly modulated by 4-Formyl-3-hydroxybenzonitrile. However, the broader class of benzonitrile derivatives has been investigated for various therapeutic applications. Some substituted benzonitriles have shown potential as enzyme inhibitors and have been explored for their cytotoxic effects against cancer cell lines.

Given the structural features of 4-Formyl-3-hydroxybenzonitrile, particularly the presence of a hydroxyl group and a reactive aldehyde, it is plausible that this compound could be screened for activities such as:

-

Enzyme Inhibition: The molecule could potentially interact with the active sites of various enzymes.

-

Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging properties.

-

Cytotoxicity: The aldehyde functionality can be reactive towards biological nucleophiles, which could lead to cytotoxic effects.

Further research is required to explore the biological potential of 4-Formyl-3-hydroxybenzonitrile and to elucidate any involvement in cellular signaling pathways.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Formyl-3-hydroxybenzonitrile is associated with the following hazards:

Table 2: GHS Hazard Statements for 4-Formyl-3-hydroxybenzonitrile

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

4-Formyl-3-hydroxybenzonitrile is a valuable building block in organic synthesis with potential for further investigation in drug discovery. This technical guide has summarized its known physical and chemical properties and provided general protocols for its synthesis, purification, and analysis. The lack of extensive experimental data, particularly regarding its biological activity, highlights the need for further research to fully characterize this compound and explore its potential applications in the development of new therapeutic agents.

References

4-Formyl-3-hydroxybenzonitrile molecular weight and formula

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 4-Formyl-3-hydroxybenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

4-Formyl-3-hydroxybenzonitrile is an organic compound with significant potential as a building block in medicinal chemistry and materials science. Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₅NO₂[1][2][3][4] |

| Molecular Weight | 147.13 g/mol [1][2][3][4] |

| CAS Number | 84102-89-6[1][2][3][4] |

Experimental Protocols

Synthesis of 3-Formyl-4-hydroxybenzonitrile (Isomer)

Materials:

-

5-Cyano-2-methoxybenzaldehyde

-

Lithium chloride

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous acidic potassium sulfate solution

-

Water

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottom flask, combine 31.08 g of 5-cyano-2-methoxybenzaldehyde and 24.52 g of lithium chloride with 500 mL of N,N-dimethylformamide.[2]

-

Heat the reaction mixture to reflux for 2 hours.[2]

-

After cooling, remove the solvent by rotary evaporation.[2]

-

Dissolve the residue in an aqueous acidic potassium sulfate solution.[2]

-

Extract the aqueous solution with ethyl acetate.

-

Wash the organic phase sequentially with water and a saturated sodium chloride solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

This general method yielded 24.5 g (86%) of 2-hydroxy-5-cyanobenzaldehyde.[2]

General Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of and quantifying 4-Formyl-3-hydroxybenzonitrile.

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector is suitable for analysis.

-

A C18 reversed-phase column is commonly used for the separation of small organic molecules.

Mobile Phase and Gradient:

-

A typical mobile phase consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from any impurities.

Sample Preparation:

-

Accurately weigh a small amount of the sample.

-

Dissolve the sample in a suitable solvent, such as the mobile phase or a compatible organic solvent.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

General Protocol for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and confirmation of 4-Formyl-3-hydroxybenzonitrile.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR spectra provide information on the number and environment of protons in the molecule.

-

¹³C NMR spectra reveal the number and types of carbon atoms.

-

2D NMR techniques such as COSY and HSQC can be used to further elucidate the connectivity of atoms within the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate a typical workflow for the synthesis and purification of a chemical compound like 4-Formyl-3-hydroxybenzonitrile.

Caption: A generalized workflow for the synthesis and characterization of 4-Formyl-3-hydroxybenzonitrile.

Caption: A typical analytical workflow for the quality control of a synthesized chemical compound.

References

Technical Guide: Physicochemical Properties of 4-Formyl-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 4-formyl-3-hydroxybenzonitrile, a key physicochemical parameter for substance identification, purity assessment, and formulation development. This document outlines the experimentally determined melting point, a detailed protocol for its measurement, and a workflow for compound characterization.

Core Compound Data

4-Formyl-3-hydroxybenzonitrile is an organic compound with the chemical formula C₈H₅NO₂. It is also known by its synonyms, including 4-Cyano-2-hydroxybenzaldehyde and 5-Cyano-2-formylphenol. The accurate determination of its melting point is a fundamental aspect of its chemical characterization.

Quantitative Data Summary

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The reported melting point for 4-formyl-3-hydroxybenzonitrile is presented below.

| Parameter | Value | CAS Number |

| Melting Point | 122-123 °C | 84102-89-6 |

Experimental Protocol: Melting Point Determination

The following is a standard laboratory procedure for determining the melting point of a solid organic compound like 4-formyl-3-hydroxybenzonitrile using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials:

-

4-formyl-3-hydroxybenzonitrile sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the 4-formyl-3-hydroxybenzonitrile sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.

-

Place a small amount of the crystalline sample into a clean, dry mortar.

-

Gently grind the sample into a fine powder using a pestle. This ensures uniform packing in the capillary tube.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom of the tube.

-

Repeat until a packed column of 2-3 mm in height is obtained. Uniform packing is crucial for an accurate measurement.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature of the apparatus to approximately 10-15 °C below the expected melting point (122 °C).

-

Set the heating rate to a rapid setting (e.g., 10-20 °C per minute) to quickly approach the expected melting point.

-

Once the temperature is about 15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination of the melting range.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Continue to heat slowly and record the temperature at which the last crystal melts completely. This is the end of the melting range.

-

-

Data Recording and Analysis:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting (e.g., 122-123 °C).

-

A narrow melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Allow the apparatus to cool before performing a second measurement for confirmation, if necessary.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a chemical compound, including melting point determination.

Caption: Workflow for Physicochemical Characterization.

Solubility of 4-Formyl-3-hydroxybenzonitrile in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-formyl-3-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound, this document consolidates qualitative information from structurally similar molecules and presents a detailed, generalized experimental protocol for its determination. This guide is intended to be a valuable resource for researchers handling this compound, enabling informed decisions in experimental design, particularly in the realms of reaction setup, purification, and formulation.

Introduction

4-Formyl-3-hydroxybenzonitrile is an aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a nitrile, a hydroxyl, and a formyl group on a benzene ring, makes it a versatile precursor for the synthesis of various biologically active molecules. An understanding of its solubility in common laboratory solvents is fundamental to its effective use in synthetic and analytical procedures. This guide provides an in-depth look at its expected solubility profile and the methodologies for its empirical determination.

Predicted and Analog-Based Solubility Profile

Based on data from analogous compounds, the following solubility characteristics are anticipated:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.

-

Moderate to Good Solubility: Likely in polar protic solvents such as ethanol and methanol, due to the potential for hydrogen bonding with the hydroxyl group. Solvents like acetone, which have a moderate polarity, are also expected to be effective.

-

Moderate Solubility: In solvents of intermediate polarity like ethyl acetate and dichloromethane. A related compound, 3-formyl-4-hydroxybenzonitrile, is reported to be soluble in these solvents[1].

-

Low to Slight Solubility: In nonpolar solvents such as hexane and toluene.

-

Slight Solubility: In water. While the hydroxyl and formyl groups can engage in hydrogen bonding with water, the overall aromatic character of the molecule is likely to limit its aqueous solubility. For comparison, the related compound 4-cyanophenol has a reported water solubility of 8.98 g/L at 25 °C[2][3]. Another analog, 3-hydroxybenzonitrile, is described as slightly soluble in water[4].

Tabulated Solubility Data of 4-Formyl-3-hydroxybenzonitrile and Analogs

The following table summarizes the available qualitative and quantitative solubility data for 4-formyl-3-hydroxybenzonitrile and its structural analogs. This information serves as a practical guide for solvent selection.

| Compound Name | Solvent | Solubility | Temperature (°C) | Reference |

| 4-Formyl-3-hydroxybenzonitrile | Various | No specific data available | - | - |

| 3-Formyl-4-hydroxybenzonitrile | Ethanol | Soluble | Not specified | [1] |

| Ethyl Acetate | Soluble | Not specified | [1] | |

| Dichloromethane | Soluble | Not specified | [1] | |

| Water | Slightly soluble | Not specified | [1] | |

| 4-Cyanophenol (p-Hydroxybenzonitrile) | Water | 8.98 g/L | 25 | [2][3] |

| Methanol | Soluble | Not specified | [5][6] | |

| Acetone | Soluble | Not specified | [6] | |

| Ether | Soluble | Not specified | [6] | |

| Chloroform | Soluble | Not specified | [6] | |

| 3-Hydroxybenzonitrile (m-Hydroxybenzonitrile) | Water | Slightly soluble | Not specified | [4] |

| 4-Hydroxy-3,5-dimethylbenzonitrile | Methanol | Soluble | Not specified | [7] |

| Ethanol | Soluble | Not specified | [7] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [7] | |

| Water | Limited | Not specified | [7] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a crystalline organic compound like 4-formyl-3-hydroxybenzonitrile. The shake-flask method followed by quantitative analysis is a widely accepted and reliable approach.

Materials and Equipment

-

4-Formyl-3-hydroxybenzonitrile (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure: Shake-Flask Method

-

Sample Preparation: Add an excess amount of crystalline 4-formyl-3-hydroxybenzonitrile to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To remove any suspended microcrystals, pass the solution through a syringe filter into a clean, dry container. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Gravimetric Method: Transfer a known volume of the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once all the solvent has been removed, reweigh the vial. The mass of the residue corresponds to the amount of dissolved solute.

-

Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of 4-formyl-3-hydroxybenzonitrile of known concentrations in the same solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) of these standards to generate a calibration curve. Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve. Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration. The solubility is then calculated by taking the dilution factor into account.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or molarity (mol/L), and always report the temperature at which the measurement was performed.

Visualization of a Representative Synthetic Workflow

While specific signaling pathways for 4-formyl-3-hydroxybenzonitrile are not well-documented, it is a valuable intermediate in organic synthesis. The following diagram illustrates a representative experimental workflow for the synthesis of the related compound, 3-formyl-4-hydroxybenzonitrile, which provides insight into the types of reactions and conditions where solubility considerations are paramount.

Caption: Synthesis workflow for 3-formyl-4-hydroxybenzonitrile.

Conclusion

While quantitative solubility data for 4-formyl-3-hydroxybenzonitrile remains to be experimentally determined and published, this technical guide provides a robust framework for researchers working with this compound. By leveraging solubility information from structural analogs and employing the detailed experimental protocol provided, scientists can effectively manage this compound in various laboratory settings. The presented information is crucial for optimizing reaction conditions, developing purification strategies, and laying the groundwork for formulation studies in drug development.

References

- 1. chembk.com [chembk.com]

- 2. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyanophenol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 3-Hydroxybenzonitrile, 99% | Fisher Scientific [fishersci.ca]

- 5. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Formyl-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-formyl-3-hydroxybenzonitrile, also known as 4-cyano-2-hydroxybenzaldehyde. Due to the limited availability of experimentally acquired and assigned spectra in public databases, this guide offers predicted data based on established spectroscopic principles and data from analogous compounds. This information is crucial for the structural elucidation, purity assessment, and quality control of this important chemical intermediate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-formyl-3-hydroxybenzonitrile is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the nitrile (-CN), formyl (-CHO), and hydroxyl (-OH) groups. The nitrile and formyl groups are electron-withdrawing, deshielding the aromatic protons, while the hydroxyl group is electron-donating.

Table 1: Predicted ¹H NMR Data for 4-Formyl-3-hydroxybenzonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | d | ~2.0 |

| H-5 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H-6 | 7.1 - 7.3 | d | ~8.5 |

| -CHO | 9.8 - 10.0 | s | - |

| -OH | 10.0 - 11.0 | br s | - |

Note: Predictions are based on additive models for substituent effects on aromatic rings. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also significantly affected by the attached functional groups. Electron-withdrawing groups generally shift the signals of attached carbons downfield.

Table 2: Predicted ¹³C NMR Data for 4-Formyl-3-hydroxybenzonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 160 - 165 |

| C-2 | 115 - 120 |

| C-3 | 135 - 140 |

| C-4 (C-CN) | 105 - 110 |

| C-5 | 130 - 135 |

| C-6 | 118 - 123 |

| -CN | 117 - 120 |

| -CHO | 190 - 195 |

Note: These are predicted values. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as 4-formyl-3-hydroxybenzonitrile.

Sample Preparation

-

Compound Purity : Ensure the sample of 4-formyl-3-hydroxybenzonitrile is of high purity to avoid spectral interference from impurities.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

-

Concentration : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans (NS) : Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1) : Use a relaxation delay of 1-2 seconds.

-

Spectral Width (SW) : Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

-

Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Instrumentation : The same spectrometer as for ¹H NMR can be used.

-

Acquisition Parameters :

-

Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

-

Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1) : A delay of 2 seconds is generally sufficient.

-

Spectral Width (SW) : A wider spectral width of around 240 ppm is necessary to cover the range of carbon chemical shifts.

-

-

DEPT Experiments : To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Visualization of Structure and NMR Assignments

The following diagram illustrates the molecular structure of 4-formyl-3-hydroxybenzonitrile with the numbering scheme used for the NMR assignments.

Caption: Molecular structure of 4-formyl-3-hydroxybenzonitrile.

The logical workflow for structural elucidation using NMR spectroscopy is outlined below.

Caption: NMR experimental workflow for structural elucidation.

Spectroscopic and Spectrometric Analysis of 4-Formyl-3-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) data for the compound 4-Formyl-3-hydroxybenzonitrile. This document details the expected spectral characteristics, outlines detailed experimental protocols for data acquisition, and presents the information in a clear, structured format to support research and development activities.

Introduction to 4-Formyl-3-hydroxybenzonitrile

4-Formyl-3-hydroxybenzonitrile, with the molecular formula C₈H₅NO₂, is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a benzonitrile core with both a formyl (-CHO) and a hydroxyl (-OH) group, bestowing it with a unique reactivity profile for the synthesis of more complex molecules. Accurate analytical characterization is paramount for its use in further synthetic applications. This guide focuses on two primary analytical techniques for its structural elucidation and confirmation: FTIR spectroscopy and mass spectrometry.

Predicted FTIR Spectral Data

The FTIR spectrum of 4-Formyl-3-hydroxybenzonitrile is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The predicted vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3200 | Broad, Medium | O-H stretch (phenolic) |

| ~3100-3000 | Medium to Weak | C-H stretch (aromatic) |

| ~2240-2220 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600-1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1390-1310 | Medium | O-H bend (phenolic) |

| ~1260-1180 | Strong | C-O stretch (phenolic) |

| ~900-675 | Strong | C-H out-of-plane bend (aromatic) |

Predicted Mass Spectrometry Data

Mass spectrometry of 4-Formyl-3-hydroxybenzonitrile is anticipated to yield a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. The expected mass-to-charge ratios (m/z) are detailed below.

| m/z | Predicted Fragment Ion | Description |

| 147 | [M]⁺ | Molecular Ion |

| 146 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde |

| 119 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |

| 118 | [M-CHO]⁺ | Loss of the formyl group |

| 92 | [M-CO-HCN]⁺ | Subsequent loss of hydrogen cyanide |

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum for solid 4-Formyl-3-hydroxybenzonitrile using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

4-Formyl-3-hydroxybenzonitrile (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum to account for atmospheric and instrument absorbances.

-

-

Sample Analysis:

-

Place a small amount of the 4-Formyl-3-hydroxybenzonitrile powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum.

-

Perform baseline correction and normalization of the resulting spectrum as needed.

-

Identify and label the characteristic absorption peaks.

-

-

Cleaning: After analysis, clean the ATR crystal and press arm thoroughly with isopropanol and a lint-free wipe.

Mass Spectrometry

This protocol outlines the analysis of 4-Formyl-3-hydroxybenzonitrile using Electron Ionization Mass Spectrometry (EI-MS).

Materials and Equipment:

-

Mass Spectrometer with an EI source

-

Direct insertion probe or GC inlet

-

4-Formyl-3-hydroxybenzonitrile

-

Suitable volatile solvent (e.g., methanol or dichloromethane)